1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)-
Description
1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- is a substituted imidazole derivative characterized by a benzyl (phenylmethyl) group at the N1-position and an ethylthio (-S-CH₂CH₃) substituent at the C2-position of the imidazole ring. The carboxylic acid group at C5 enhances its polarity, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
CAS No. |
479500-80-6 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-benzyl-2-ethylsulfanylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-2-18-13-14-8-11(12(16)17)15(13)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) |
InChI Key |
CHKYWXIIXBLXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Addition of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be attached via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole derivative and other by-products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylthio and phenylmethyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Physicochemical Properties
- Polarity : The carboxylic acid group in the target compound (pKa ~2–3) confers higher water solubility compared to ester derivatives (e.g., 3f, 3h) .
- Lipophilicity : The ethylthio group (logP ~1.5–2.0) increases lipophilicity relative to trifluoroethyl analogs (logP ~1.0) but remains less lipophilic than fully aromatic derivatives (e.g., 3j, logP ~3.5) .
- Thermal Stability : Melting points for similar esters (e.g., 115–157°C in ) suggest that the target compound’s solid-state stability is influenced by hydrogen bonding from COOH .
Data Tables
Table 1: Key Structural Features of Imidazole-5-carboxylic Acid Derivatives
| Position 1 | Position 2 | Position 5 | Bioactivity/Application |
|---|---|---|---|
| Phenylmethyl | Ethylthio | COOH | Potential enzyme inhibitors (e.g., kinases) |
| 2,2,2-Trifluoroethyl | H | COOH | Agrochemical intermediates |
| Methyl | Phenyl | COOEt | Antifungal agents (inferred from analogs) |
Table 2: Comparative Physicochemical Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-imidazole-5-carboxylic acid derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of temperature, solvent choice (e.g., polar aprotic solvents), and stoichiometric ratios. For example, imidazole derivatives are often synthesized via cyclization of thiourea intermediates or condensation reactions with aldehydes. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates .
- Key Parameters :
- Temperature: 60–100°C for cyclization.
- Solvents: Ethanol, DMF, or dichloromethane.
- Catalysts: Acetic acid or Lewis acids (e.g., ZnCl₂).
Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Aromatic protons (δ 7.2–7.5 ppm for the phenylmethyl group).
- Ethylthio protons (δ 1.2–1.4 ppm for -CH₂CH₃ and δ 2.5–3.0 ppm for -S-CH₂).
- Imidazole ring protons (δ 7.0–8.0 ppm).
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and aromatic carbons.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
- Loss on Drying : Follow pharmacopeial guidelines (e.g., USP 〈731〉) to determine residual solvents or moisture (<0.5%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
- Methodological Answer :
- Substituent Variation : Replace the ethylthio group (-S-CH₂CH₃) with bulkier alkylthio groups (e.g., -S-CH(CH₃)₂) to evaluate steric effects on target binding.
- Bioisosteric Replacement : Substitute the phenylmethyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility or affinity.
- In-Vitro Assays : Test modified derivatives against relevant targets (e.g., EGFR kinase inhibition) using enzymatic assays or cell-based cytotoxicity models .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR active site). Validate with co-crystallized ligands.
- ADMET Prediction : Employ tools like SwissADME or ADMETlab to estimate permeability (logP <5), metabolic stability (CYP450 interactions), and toxicity (AMES test).
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed cell lines, serum-free media).
- Metabolite Interference : Use LC-MS to identify degradation products or active metabolites.
- Target Selectivity Profiling : Screen against off-target kinases or receptors to rule out non-specific effects .
Q. What strategies improve the compound’s stability in aqueous solutions for in-vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
